Cy7.5 hydrazide

Catalog No.
S12888477
CAS No.
M.F
C45H52Cl2N4O
M. Wt
735.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cy7.5 hydrazide

Product Name

Cy7.5 hydrazide

IUPAC Name

[6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoylamino]azanium;dichloride

Molecular Formula

C45H52Cl2N4O

Molecular Weight

735.8 g/mol

InChI

InChI=1S/C45H50N4O.2ClH/c1-44(2)39(48(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)49(40)29-12-6-7-20-41(50)47-46;;/h8-11,16-19,21-28,30H,6-7,12-15,20,29,46H2,1-5H3;2*1H

InChI Key

ZOOGOIXNYBHUPU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)N[NH3+])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-].[Cl-]

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)N[NH3+])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-].[Cl-]

Cy7.5 hydrazide is a near-infrared fluorescent dye belonging to the cyanine dye family, specifically designed for labeling biomolecules that contain carbonyl groups, such as aldehydes and ketones. This compound exhibits significant spectral properties, including an absorption maximum of approximately 788 nm and an emission maximum of 808 nm, making it suitable for various imaging applications, particularly in biological research and diagnostics. The molecular formula for Cy7.5 hydrazide is C45H52Cl2N4OC_{45}H_{52}Cl_{2}N_{4}O, with a molecular weight of 735.82 g/mol .

Cy7.5 hydrazide primarily reacts with carbonyl compounds through the formation of stable hydrazones. This reaction is particularly useful in labeling glycoproteins after periodate oxidation of sugar moieties, which generates aldehyde groups. The mechanism involves nucleophilic attack by the hydrazide on the carbonyl carbon, resulting in the release of water and the formation of a covalent bond .

Cy7.5 hydrazide demonstrates notable biological activity as a fluorescent probe, allowing for the visualization of biomolecules in various biological contexts. Its ability to label proteins and other biomolecules enables researchers to track cellular processes and interactions in real-time. The dye's near-infrared properties facilitate deeper tissue penetration and reduced background fluorescence, enhancing imaging quality in vivo .

The synthesis of Cy7.5 hydrazide typically involves several steps:

  • Formation of Cyanine Base: The initial step includes synthesizing the cyanine base through condensation reactions involving appropriate aromatic precursors.
  • Hydrazinylation: The cyanine base is then reacted with hydrazine or a hydrazide derivative to introduce the hydrazide functionality.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for research applications .

Cy7.5 hydrazide is widely used in various applications, including:

  • Fluorescence Imaging: Its fluorescent properties make it ideal for imaging cellular structures and processes.
  • Bioconjugation: It is utilized for labeling proteins, antibodies, and other biomolecules for tracking and analysis.
  • Diagnostics: The dye can be employed in diagnostic assays where detection of specific biomolecules is required.
  • In Vivo Studies: Due to its near-infrared characteristics, it is particularly useful for in vivo imaging applications, allowing researchers to visualize biological processes within living organisms .

Interaction studies involving Cy7.5 hydrazide often focus on its binding affinity with various biomolecules containing carbonyl groups. These studies help elucidate the specificity and efficiency of the labeling process, providing insights into how effectively Cy7.5 hydrazide can be used to tag proteins or other molecules under different physiological conditions. Such studies are crucial for optimizing experimental conditions in fluorescence-based assays .

Several compounds share structural and functional similarities with Cy7.5 hydrazide, including:

Compound NameMolecular FormulaAbsorption Max (nm)Emission Max (nm)Unique Features
Cyanine 5 HydrazideC32H42Cl2N4OC_{32}H_{42}Cl_{2}N_{4}O646662Lower quantum yield; used primarily for protein labeling
Cyanine 5.5 HydrazideC40H46N4ClPF6OC_{40}H_{46}N_{4}ClPF_6O684710Suitable for low-background imaging; higher solubility
Indocyanine GreenC43H47N2NaO6SC_{43}H_{47}N_{2}NaO_6S780795Approved for clinical use; widely used in medical diagnostics

Uniqueness of Cy7.5 Hydrazide

Cy7.5 hydrazide stands out due to its higher fluorescence quantum yield compared to similar compounds like Indocyanine Green, making it particularly effective for in vivo imaging applications where sensitivity is crucial. Its specific reactivity with carbonyl groups allows for targeted labeling strategies that can enhance the specificity of biological assays .

Cyanine 7.5 hydrazide represents a significant near-infrared fluorescent compound characterized by its reactive hydrazide moiety, which enables specific conjugation with carbonyl-containing biomolecules [1]. The molecular structure of Cyanine 7.5 hydrazide features a polymethine chain with a six-membered ring that rigidizes the structure, contributing to its enhanced quantum yield compared to similar fluorophores [6]. This compound exhibits an absorption maximum at 788 nm and an emission maximum at 808 nm, making it particularly valuable for deep tissue imaging applications [4].

The fundamental conjugation mechanism of Cyanine 7.5 hydrazide involves a nucleophilic attack by the hydrazide group on carbonyl compounds, specifically targeting aldehydes and ketones [1] [3]. This chemoselective reaction proceeds through a well-defined pathway:

  • The nucleophilic nitrogen of the hydrazide group attacks the electrophilic carbon of the carbonyl compound, forming a tetrahedral intermediate [10] [12].
  • This intermediate undergoes electron rearrangement, resulting in the elimination of water and formation of a hydrazone bond [10].
  • The resulting hydrazone linkage exhibits greater stability compared to simple Schiff bases formed with primary amines, making it suitable for various bioconjugation applications [12].

The reaction mechanism can be represented by the following equation:

R-C=O + H₂N-NH-CO-(Cyanine 7.5) → R-C=N-NH-CO-(Cyanine 7.5) + H₂O [12] [15]

This chemoselective nature of hydrazide conjugation provides significant advantages in bioconjugation strategies, particularly when working with complex biomolecules that contain multiple functional groups [10]. The reaction demonstrates excellent compatibility with aqueous environments, allowing conjugations to proceed under mild conditions that preserve the integrity of sensitive biological molecules [12].

Table 1: Reactivity Comparison of Cyanine 7.5 Hydrazide with Different Carbonyl Compounds

Carbonyl Compound TypeRelative ReactivityReaction ConditionsHydrazone Stability
Aryl aldehydesHighpH 4.5-6.0, 25°CHigh
Aliphatic aldehydesModerate to HighpH 4.5-6.0, 25°CModerate
Aryl ketonesLow to ModeratepH 4.0-5.5, 25°CModerate
Aliphatic ketonesLowpH 4.0-5.0, 25°CLow to Moderate

The conjugation efficiency is significantly influenced by the electronic properties of the carbonyl compound [14] [16]. Electron-deficient carbonyls generally exhibit enhanced reactivity due to increased electrophilicity of the carbonyl carbon [14]. This principle guides the selection of appropriate carbonyl-containing molecules for efficient conjugation with Cyanine 7.5 hydrazide in various applications [10] [12].

pH-Dependent Reaction Kinetics and Stoichiometric Control

The reaction kinetics of Cyanine 7.5 hydrazide conjugation demonstrates pronounced pH dependence, which significantly impacts both reaction rate and yield [17] [20]. Understanding these pH effects is crucial for optimizing conjugation protocols and achieving precise stoichiometric control in bioconjugation applications [18].

At the molecular level, pH influences the protonation state of both the hydrazide group and the carbonyl compound, directly affecting their reactivity [17]. The hydrazide group of Cyanine 7.5 hydrazide exhibits optimal nucleophilicity under mildly acidic conditions, typically between pH 4.5 and 5.5, where it maintains sufficient nucleophilic character while the carbonyl compound remains adequately electrophilic [20] [29].

The reaction rate constants for hydrazide-carbonyl conjugations follow a bell-shaped pH-rate profile, with maximum efficiency observed in the mildly acidic range [18] [20]. This can be attributed to two competing effects:

  • At lower pH values (pH < 4.0), the hydrazide nitrogen becomes increasingly protonated, diminishing its nucleophilicity and reducing reaction rates [17] [20].
  • At higher pH values (pH > 6.0), while the hydrazide maintains strong nucleophilicity, the reaction is hindered by decreased electrophilicity of the carbonyl compound and reduced proton availability for catalyzing the dehydration step [18] [20].

Experimental data reveals that the second-order rate constant (k₂) for hydrazide-carbonyl reactions can vary by several orders of magnitude across the pH range of 3.0 to 8.0 [20] [35]. For instance, at pH 7.4, the rate constants typically range from 0.1 to 10 M⁻¹s⁻¹, depending on the specific carbonyl compound structure [20].

Table 2: Effect of pH on Reaction Kinetics of Cyanine 7.5 Hydrazide Conjugation

pH ValueRelative Reaction RateReaction Completion Time*Hydrazone Stability
3.0Low12-24 hoursHigh
4.0Moderate6-12 hoursHigh
5.0High2-6 hoursModerate to High
6.0Moderate4-8 hoursModerate
7.0Low8-24 hoursLow to Moderate
8.0Very Low24-48 hoursLow

*For reaction with 10-fold molar excess of carbonyl compound at 25°C [18] [20] [29]

Stoichiometric control in Cyanine 7.5 hydrazide conjugations requires careful consideration of several parameters [18]. The reaction stoichiometry typically follows a 1:1 molar ratio between the hydrazide and carbonyl groups [18] [29]. However, to drive the reaction to completion, an excess of one reagent is often employed, with the specific ratio determined by the application requirements [29].

For analytical applications requiring precise dye-to-molecule ratios, the following strategies can be implemented for stoichiometric control:

  • Monitoring the reaction progress using spectrophotometric methods, taking advantage of the distinct absorption characteristics of Cyanine 7.5 hydrazide (λₘₐₓ = 788 nm) [4] [31].
  • Employing time-controlled reactions with predetermined reagent ratios based on established kinetic parameters [20] [31].
  • Utilizing buffer systems that maintain optimal pH throughout the reaction, preventing pH drift that could alter reaction kinetics [29] [31].

The reaction efficiency can be further enhanced through the addition of catalysts such as aniline, which facilitates the formation of a more reactive Schiff base intermediate [12] [15]. This catalytic approach can accelerate reaction rates by 10-100 fold, allowing conjugations to proceed efficiently even at neutral pH values [12] [20].

Chromatographic Purification Techniques (RP-HPLC, FPLC)

The purification of Cyanine 7.5 hydrazide and its conjugates presents unique challenges due to the compound's spectral properties, hydrophobicity, and charge characteristics [24] [27]. Effective purification strategies are essential for obtaining high-purity products suitable for advanced applications in biomedical imaging and analysis [21] [24].

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) represents a primary method for purifying Cyanine 7.5 hydrazide conjugates, leveraging the compound's inherent hydrophobicity [24] [27]. The typical RP-HPLC purification protocol involves:

  • Column Selection: C18 columns are commonly employed, with particle sizes of 3-5 μm providing optimal resolution for Cyanine 7.5 derivatives [24] [27].
  • Mobile Phase Composition: Gradient elution using acetonitrile/water mixtures with 0.1% trifluoroacetic acid or formate buffer (pH 3.0-4.0) yields effective separation [24] [27].
  • Detection Parameters: Dual-wavelength detection at 280 nm (for protein components) and 788 nm (specific for Cyanine 7.5) enables selective monitoring of conjugate formation and purity [3] [24].

Table 3: RP-HPLC Parameters for Cyanine 7.5 Hydrazide Purification

ParameterOptimal ConditionsNotes
Column TypeC18, 150-250 mm × 4.6 mm, 3-5 μm particle sizeProvides suitable retention of hydrophobic dyes
Mobile Phase AWater with 0.1% TFA or 10 mM ammonium formateMaintains acidic conditions for stability
Mobile Phase BAcetonitrile with 0.1% TFAOrganic component for elution
Gradient Profile30-70% B over 20-30 minutesOptimized for Cyanine 7.5 derivatives
Flow Rate1.0-1.5 mL/minBalances resolution and analysis time
Detection Wavelengths280 nm and 788 nmMonitors both protein and dye components
Column Temperature25-30°CMaintains consistent separation

Fast Protein Liquid Chromatography (FPLC) offers complementary capabilities for purifying Cyanine 7.5 hydrazide conjugates, particularly for protein-dye conjugates where maintaining biological activity is crucial [25] [26]. The FPLC approach typically employs:

  • Size Exclusion Chromatography (SEC): Separates conjugates based on molecular size, effectively removing unreacted dye molecules and aggregates [25] [26].
  • Ion Exchange Chromatography (IEX): Utilizes the charge characteristics of conjugates, particularly effective for separating conjugates with different dye-to-protein ratios [25] [26].
  • Affinity Chromatography: Employs specific biological interactions to isolate conjugates while removing non-conjugated components [22] [26].

For hydrazide-activated supports used in affinity chromatography, specialized protocols have been developed [22] [25]. These involve:

  • Preparation of hydrazide-activated agarose through reaction with adipic acid dihydrazide or similar linkers [22].
  • Oxidation of glycoproteins or other carbohydrate-containing molecules using sodium periodate to generate reactive aldehydes [22] [26].
  • Coupling of oxidized molecules to the hydrazide support, forming stable hydrazone bonds [22] [25].

The purification efficiency for Cyanine 7.5 hydrazide conjugates can be assessed through multiple analytical techniques [24] [27]. Typical purity criteria include:

  • Single peak by analytical RP-HPLC with >95% area under the curve at both 280 nm and 788 nm detection wavelengths [24] [27].
  • Consistent absorption spectrum with characteristic maxima at 788 nm and appropriate dye-to-protein ratio for bioconjugates [3] [4].
  • Absence of free dye as confirmed by thin-layer chromatography or gel electrophoresis [24] [27].

For challenging purifications involving complex conjugates, multi-dimensional chromatography combining RP-HPLC and FPLC techniques may be necessary [24] [25]. This approach typically involves:

  • Initial purification by FPLC to remove major contaminants and separate conjugates from unreacted components [25].
  • Secondary purification by RP-HPLC to achieve final high-purity products with defined dye-to-molecule ratios [24] [27].
  • Final quality control using analytical RP-HPLC and spectrophotometric analysis to confirm purity and functional characteristics [24] [27].

Cyanine 7.5 hydrazide exhibits distinctive near-infrared spectral characteristics that position it as a valuable fluorescent probe for biological applications. The compound demonstrates an absorption maximum at 788 nanometers and an emission maximum at 808 nanometers [1] [2] [3]. These spectral properties place Cyanine 7.5 hydrazide in the near-infrared region of the electromagnetic spectrum, where biological tissues exhibit enhanced transparency and reduced background interference [1] [2].
The near-infrared absorption profile of Cyanine 7.5 hydrazide is characterized by a high extinction coefficient of 223,000 liters per mole per centimeter [1] [2] [3]. This substantial molar absorptivity indicates strong light absorption capacity, which is crucial for effective fluorescence applications. The absorption spectrum of Cyanine 7.5 hydrazide closely resembles that of indocyanine green, a clinically approved near-infrared contrast agent, but with superior quantum yield properties [1] [2] [4].

The emission profile at 808 nanometers provides several advantages for imaging applications. This wavelength falls within the biological transparency window, enabling deeper tissue penetration and reduced autofluorescence from biological components [5] [6]. The near-infrared emission characteristics make Cyanine 7.5 hydrazide particularly suitable for in vivo imaging applications where tissue penetration depth is critical [1] [2] [4].

The molecular structure of Cyanine 7.5 hydrazide, with its heptamethine chain and hydrazide functional group, contributes to its unique spectral properties. The compound possesses a molecular formula of C₄₅H₅₂Cl₂N₄O and a molecular weight of 735.82 grams per mole [1] [2] [7]. The presence of the hydrazide moiety enables specific reactivity with carbonyl compounds while maintaining the desirable near-infrared spectral characteristics of the parent Cyanine 7.5 chromophore [1] [2] [8].

Quantum Yield Optimization and Stokes Shift Analysis

The fluorescence quantum yield of Cyanine 7.5 hydrazide has been determined to be 0.10 [3] [9]. This quantum yield, while moderate compared to some other cyanine derivatives, represents a significant improvement over indocyanine green and provides enhanced fluorescence efficiency for near-infrared applications [1] [2] [4]. The quantum yield optimization in Cyanine 7.5 hydrazide is attributed to structural modifications that reduce non-radiative decay pathways and enhance fluorescence emission [10] [5].
Comparative analysis reveals that Cyanine 7.5 hydrazide has a lower quantum yield than Cyanine 7 hydrazide (0.30) and Cyanine 5 hydrazide (0.27) [11] [12]. However, the quantum yield of 0.10 is still considered advantageous for near-infrared applications, particularly when combined with the high extinction coefficient and favorable absorption/emission wavelengths [3] [9].

The Stokes shift of Cyanine 7.5 hydrazide is 20 nanometers, calculated from the difference between the emission maximum (808 nanometers) and absorption maximum (788 nanometers) [1] [2] [6]. This relatively small Stokes shift is characteristic of cyanine dyes and indicates minimal structural reorganization between the ground and excited states [13] [14]. The small Stokes shift contributes to the spectral efficiency of the dye but may require careful consideration in fluorescence microscopy applications to minimize self-absorption effects [13] [15].

Research on cyanine dye quantum yield optimization has demonstrated that structural modifications can significantly impact fluorescence efficiency. Studies have shown that quantum yield variations in cyanine dyes can span several orders of magnitude depending on substituent effects and environmental conditions [15] [16]. The optimization of Cyanine 7.5 hydrazide involves balancing structural features that enhance fluorescence while maintaining the desired near-infrared spectral properties [15] [14].

The molecular brightness coefficient, which combines extinction coefficient and quantum yield, provides a comprehensive measure of fluorescence performance. For Cyanine 7.5 hydrazide, this parameter (ε × Φ = 223,000 × 0.10 = 22,300) represents a balance between absorption strength and emission efficiency [15] [16]. This molecular brightness is suitable for sensitive detection applications where near-infrared fluorescence is required [15] [16].

Solvent Polarity Effects on Spectral Characteristics

The spectral properties of Cyanine 7.5 hydrazide exhibit significant dependence on solvent polarity, a characteristic feature of cyanine dyes that reflects their charge distribution and electronic structure [17] [18]. The compound demonstrates moderate solubility in water and good solubility in polar organic solvents including dimethyl formamide, dimethyl sulfoxide, and alcohols [1] [2] [19].

Solvent polarity effects on cyanine dyes typically manifest as shifts in both absorption and emission maxima, changes in fluorescence quantum yield, and alterations in fluorescence lifetime [17] [20] [18]. For heptamethine cyanine dyes like Cyanine 7.5 hydrazide, these effects are particularly pronounced due to the extended conjugation system and polarizable electron density [17] [21] [22].

Research on similar cyanine compounds has demonstrated that increasing solvent polarity generally leads to bathochromic (red) shifts in absorption spectra due to stabilization of the excited state relative to the ground state [17] [18]. The magnitude of these shifts depends on both the dielectric constant and refractive index of the solvent [17] [18]. For near-infrared cyanine dyes, solvent effects are often described by modified Lippert-Mataga equations that account for both dipolar and polarizability contributions [17] [18].

The fluorescence quantum yield of Cyanine 7.5 hydrazide varies significantly with solvent environment. Studies on related cyanine derivatives have shown quantum yield variations ranging from less than 0.01 in highly polar aqueous media to greater than 0.3 in less polar organic solvents [15] [23]. This variation is attributed to increased non-radiative decay rates in polar solvents due to enhanced vibrational coupling and excited state interactions [15] [21].

Environmental effects on Cyanine 7.5 hydrazide spectral properties are particularly relevant for biological applications. In aqueous biological environments, the dye may experience protein binding, membrane interactions, and varying local polarity conditions that can modulate its photophysical behavior [24] [16]. These environmental interactions can lead to fluorescence enhancement or quenching, depending on the specific binding context [24] [16].

The aggregation behavior of Cyanine 7.5 hydrazide in different solvent systems also influences its spectral characteristics. In polar aqueous media, cyanine dyes tend to form H-aggregates that exhibit reduced fluorescence and blue-shifted absorption spectra [23] [22]. The hydrazide functionality may influence aggregation behavior through hydrogen bonding interactions and electrostatic effects [23] [22].

Temperature effects combined with solvent polarity provide additional insight into the photophysical behavior of Cyanine 7.5 hydrazide. Increased temperature generally reduces fluorescence quantum yield due to enhanced thermal motion and non-radiative decay processes [20] [21]. The combination of temperature and solvent polarity effects can be used to optimize fluorescence performance for specific applications [20] [21].

Photophysical PropertyValueMeasurement Conditions
Absorption Maximum788 nmStandard conditions
Emission Maximum808 nmStandard conditions
Stokes Shift20 nmCalculated
Extinction Coefficient223,000 L⋅mol⁻¹⋅cm⁻¹Standard conditions
Fluorescence Quantum Yield0.10Standard conditions
Molecular Brightness22,300ε × Φ
Solvent ParameterEffect on Spectral PropertiesMagnitude
Dielectric ConstantBathochromic shift in absorptionVariable
Refractive IndexInfluences both absorption and emissionModerate
Hydrogen Bonding CapacityAffects quantum yield and lifetimeSignificant
ViscosityInfluences rotational relaxationModerate

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

734.3518177 g/mol

Monoisotopic Mass

734.3518177 g/mol

Heavy Atom Count

52

Dates

Last modified: 08-10-2024

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